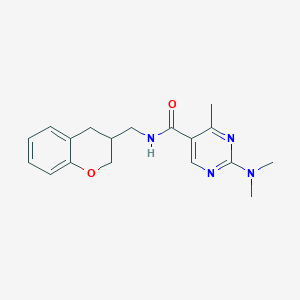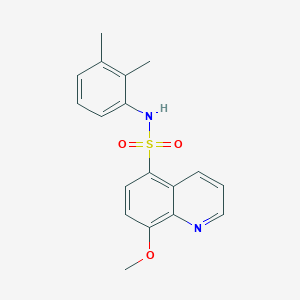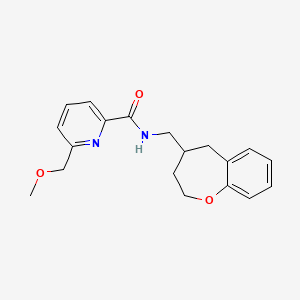![molecular formula C21H32N4O3 B5627242 1-[2-Methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5627242.png)
1-[2-Methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound with a unique structure that combines several functional groups, including methoxy, pyrazolyl, and piperidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the 1-methyl group.
Aminomethylation: The next step involves the aminomethylation of the pyrazole ring using formaldehyde and a secondary amine.
Ether Formation: The phenol derivative is then reacted with the aminomethylated pyrazole to form the ether linkage.
Piperidine Introduction: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-Methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[2-Methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol: This compound shares the methoxy and phenol functional groups but lacks the pyrazole and piperidine rings.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl structure but differs in the presence of the dimethylaniline group instead of the piperidine ring.
Uniqueness
1-[2-Methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[2-methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-24-14-18(13-23-24)12-22-11-17-6-7-20(27-2)21(10-17)28-16-19(26)15-25-8-4-3-5-9-25/h6-7,10,13-14,19,22,26H,3-5,8-9,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEDHDQWDNZXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=C(C=C2)OC)OCC(CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(methoxymethyl)-N-[(3R,4S)-4-propyl-1-pyrazin-2-ylpyrrolidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B5627160.png)
![[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B5627167.png)
![2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-6-methoxyphenol](/img/structure/B5627170.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5627187.png)

![2-(dimethylamino)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5627200.png)


![1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5627222.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627241.png)

![6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5627253.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B5627260.png)
